Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate
CAS No.: 942035-01-0
Cat. No.: VC2705325
Molecular Formula: C15H16N2O3
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 942035-01-0 |
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Molecular Formula | C15H16N2O3 |
Molecular Weight | 272.3 g/mol |
IUPAC Name | methyl 3-amino-4-(2-methoxyanilino)benzoate |
Standard InChI | InChI=1S/C15H16N2O3/c1-19-14-6-4-3-5-13(14)17-12-8-7-10(9-11(12)16)15(18)20-2/h3-9,17H,16H2,1-2H3 |
Standard InChI Key | YIBRDOBPVHYSIL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N |
Canonical SMILES | COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N |
Chemical Identity and Structural Characteristics
Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate is an organic compound characterized by a benzoate structure with multiple functional groups. Its fundamental chemical identity is defined by the following properties:
Basic Chemical Information
Property | Value |
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IUPAC Name | Methyl 3-amino-4-((2-methoxyphenyl)amino)benzoate |
CAS Registry Number | 942035-01-0 |
Molecular Formula | C₁₅H₁₆N₂O₃ |
Molecular Weight | 272.31 g/mol |
SMILES Notation | COC(=O)C1=CC=C(NC2=CC=CC=C2OC)C(N)=C1 |
MDL Number | MFCD09028438 |
The compound features a benzoate core with a methyl ester group, a primary amine at the 3-position, and a 2-methoxyphenylamino substituent at the 4-position . The presence of these multiple functional groups creates a chemically versatile molecule with potential for various applications and modifications.
Structural Features
The structure of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate incorporates several key functional groups that contribute to its chemical behavior:
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Methyl ester group (-COOCH₃): Provides a site for hydrolysis reactions and potential derivatization
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Primary amine (-NH₂): Offers nucleophilic properties and hydrogen bonding capabilities
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Secondary amine linkage (connecting the two aromatic rings): Creates a flexible junction between ring systems
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Methoxy group (-OCH₃): Contributes electron-donating properties to the phenyl ring
These structural elements create a compound with multiple reactive sites and potential for hydrogen bonding, which may influence its behavior in biological systems and chemical reactions .
Physical Properties
The physical characteristics of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate determine its handling properties and potential applications.
Solubility Profile
While specific solubility data for this exact compound is limited in the search results, based on its structural features, it likely exhibits:
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Moderate solubility in organic solvents such as dichloromethane, methanol, and ethyl acetate
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Limited solubility in water due to its predominantly lipophilic character
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Enhanced solubility in acidic conditions due to protonation of the amine groups
Synthesis and Preparation Methods
Purification Considerations
Purification of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate may involve:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Potential acid-base extraction techniques leveraging the amine functionalities
Commercial samples typically achieve a purity of approximately 95% , indicating that high-purity isolation is feasible with appropriate techniques.
Spectroscopic Characterization
Structural Identification
The structure of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate can be confirmed through various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Methyl ester protons (~3.8-3.9 ppm)
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Methoxy protons (~3.7-3.8 ppm)
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Aromatic protons (6.5-8.0 ppm)
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Amine protons (broad signals, chemical shift dependent on conditions)
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N-H proton of the secondary amine (broad signal)
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Infrared (IR) Spectroscopy:
Expected characteristic bands include:
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N-H stretching (primary and secondary amines): ~3300-3500 cm⁻¹
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C=O stretching (ester): ~1700-1750 cm⁻¹
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C-O stretching (ester and methoxy): ~1200-1300 cm⁻¹
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Aromatic C=C stretching: ~1400-1600 cm⁻¹
Mass Spectrometry:
The molecular ion peak would be expected at m/z 272, corresponding to the molecular weight, with fragmentation patterns characteristic of ester, methoxy, and amine functionalities.
Chemical Reactivity
Functional Group Reactivity
Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate possesses several reactive functional groups that can participate in various chemical transformations:
Primary Amine (-NH₂):
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Can undergo nucleophilic substitution reactions
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Forms imines and amides
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Participates in diazonium salt formation
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Engages in various coupling reactions
Secondary Amine (Ar-NH-Ar):
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Can be acylated or alkylated
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Participates in hydrogen bonding
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May undergo oxidation reactions
Methyl Ester (-COOCH₃):
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Susceptible to hydrolysis (acid or base-catalyzed)
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Can undergo transesterification
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Reducible to aldehydes or alcohols
Methoxy Group (-OCH₃):
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Can undergo cleavage under specific conditions
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Contributes electron density to the aromatic ring
The presence of multiple nitrogen-containing functional groups makes this compound particularly versatile for derivatization and modification in organic synthesis applications.
Stability Considerations
The stability of methyl 4-(2-methoxyphenylamino)-3-aminobenzoate is influenced by several factors:
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Hydrolytic stability: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions
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Oxidative stability: The amine groups may undergo oxidation upon prolonged exposure to air
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Thermal stability: The compound is likely stable at room temperature but may decompose at elevated temperatures
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Photostability: Aromatic amines can be sensitive to light-induced degradation
Proper storage recommendations would include keeping the compound in a cool, dry place, protected from light, and in an inert atmosphere if long-term storage is required.
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